molecular formula C12H16N2O6S2 B3872220 methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate

methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate

Cat. No.: B3872220
M. Wt: 348.4 g/mol
InChI Key: XSEWHOWYBMKGEY-UHFFFAOYSA-N
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Description

Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate is a complex organic compound with a molecular structure that includes carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific reagents and catalysts .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and the products formed .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[(1,1-dioxothiolan-3-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O6S2/c1-20-12(15)13-9-2-4-11(5-3-9)22(18,19)14-10-6-7-21(16,17)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEWHOWYBMKGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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